molecular formula C14H21NO2 B1209233 Isoamyl 4-(Dimethylamino)benzoate CAS No. 21245-01-2

Isoamyl 4-(Dimethylamino)benzoate

Cat. No.: B1209233
CAS No.: 21245-01-2
M. Wt: 235.32 g/mol
InChI Key: OFSAUHSCHWRZKM-UHFFFAOYSA-N
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Description

Isoamyl 4-(Dimethylamino)benzoate is a compound commonly used in sunscreen formulations. It is known for its ability to protect the skin from harmful ultraviolet radiation. The primary active ingredients in this compound include zinc oxide and various organic compounds that absorb ultraviolet radiation.

Biochemical Analysis

Biochemical Properties

Spectraban plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The active ingredient zinc oxide acts as a physical sunscreen by reflecting and scattering UV radiation. Ethylhexyl methoxycinnamate absorbs UVB radiation, preventing it from penetrating the skin. These interactions help protect the skin from UV-induced damage, including DNA mutations and oxidative stress. Additionally, tocopheryl acetate, an antioxidant present in Spectraban, neutralizes free radicals generated by UV exposure, further protecting cellular components .

Cellular Effects

Spectraban influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Zinc oxide in Spectraban has been shown to reduce skin inflammation and inhibit the growth of acne-causing bacteria by regulating sebaceous gland activity . Ethylhexyl methoxycinnamate affects cell signaling pathways by absorbing UVB radiation, preventing the activation of stress response pathways. Tocopheryl acetate modulates gene expression by activating antioxidant response elements, enhancing the skin’s defense mechanisms against oxidative stress .

Molecular Mechanism

The molecular mechanism of Spectraban involves several key interactions. Zinc oxide forms a physical barrier on the skin’s surface, reflecting and scattering UV radiation. Ethylhexyl methoxycinnamate absorbs UVB radiation, converting it into less harmful energy. Tocopheryl acetate, an antioxidant, scavenges free radicals generated by UV exposure, preventing oxidative damage to cellular components. These interactions collectively contribute to the protective effects of Spectraban against UV-induced skin damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spectraban have been observed to change over time. The stability of zinc oxide and ethylhexyl methoxycinnamate ensures prolonged UV protection. The degradation of these compounds can reduce their efficacy over time. Long-term studies have shown that Spectraban maintains its protective effects against UV radiation, but its stability and effectiveness may decrease with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Spectraban vary with different dosages. At optimal dosages, Spectraban effectively protects against UV-induced skin damage without causing adverse effects. At high doses, zinc oxide and ethylhexyl methoxycinnamate may cause skin irritation and other toxic effects. These findings highlight the importance of using appropriate dosages to achieve the desired protective effects while minimizing potential adverse reactions .

Metabolic Pathways

Spectraban is involved in various metabolic pathways, including those related to antioxidant defense and UV protection. Zinc oxide interacts with enzymes involved in oxidative stress response, enhancing the skin’s ability to neutralize free radicals. Ethylhexyl methoxycinnamate is metabolized by enzymes in the skin, leading to the formation of less harmful metabolites. Tocopheryl acetate is converted into tocopherol, which participates in antioxidant defense mechanisms, protecting cellular components from oxidative damage .

Transport and Distribution

The transport and distribution of Spectraban within cells and tissues are influenced by its active ingredients. Zinc oxide forms a physical barrier on the skin’s surface, preventing UV radiation from penetrating deeper layers. Ethylhexyl methoxycinnamate is absorbed into the skin, where it interacts with cellular components to provide UV protection. Tocopheryl acetate is distributed within the skin, where it exerts its antioxidant effects, protecting cellular components from oxidative damage .

Subcellular Localization

Spectraban’s active ingredients exhibit specific subcellular localization patterns. Zinc oxide remains on the skin’s surface, forming a protective barrier. Ethylhexyl methoxycinnamate is localized within the epidermal layers, where it absorbs UVB radiation. Tocopheryl acetate is distributed within cellular membranes, where it scavenges free radicals and protects cellular components from oxidative damage. These localization patterns contribute to the overall protective effects of Spectraban against UV-induced skin damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Isoamyl 4-(Dimethylamino)benzoate involves the synthesis of its active ingredients, such as zinc oxide and organic ultraviolet absorbers. Zinc oxide is typically produced through the French process, where zinc metal is vaporized and then oxidized. Organic ultraviolet absorbers are synthesized through various organic reactions, including esterification and alkylation.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of its active ingredients, followed by their incorporation into a suitable base. This process includes mixing, homogenization, and packaging under controlled conditions to ensure product stability and efficacy.

Chemical Reactions Analysis

Types of Reactions: Isoamyl 4-(Dimethylamino)benzoate undergoes several types of chemical reactions, including:

    Oxidation: Zinc oxide can undergo oxidation reactions, although it is relatively stable.

    Reduction: Organic ultraviolet absorbers can be reduced under certain conditions.

    Substitution: Organic compounds in this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or halides.

Major Products Formed:

    Oxidation: Zinc oxide remains stable, with minimal by-products.

    Reduction: Reduced forms of organic ultraviolet absorbers.

    Substitution: Substituted organic compounds with altered ultraviolet absorption properties.

Scientific Research Applications

Isoamyl 4-(Dimethylamino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the stability and reactivity of ultraviolet absorbers.

    Biology: Investigated for its protective effects on skin cells against ultraviolet-induced damage.

    Medicine: Explored for its potential in preventing skin cancers and other skin disorders caused by ultraviolet radiation.

    Industry: Utilized in the formulation of sunscreens and other cosmetic products to enhance their protective properties.

Comparison with Similar Compounds

Isoamyl 4-(Dimethylamino)benzoate is unique due to its combination of zinc oxide and organic ultraviolet absorbers, providing comprehensive protection against ultraviolet radiation. Similar compounds include:

    Titanium Dioxide: Another mineral used in sunscreens, known for its ultraviolet scattering properties.

    Avobenzone: An organic ultraviolet absorber that provides broad-spectrum protection.

    Octocrylene: An organic compound that absorbs ultraviolet B radiation and stabilizes other ultraviolet absorbers.

This compound stands out due to its balanced formulation, offering both physical and chemical protection against ultraviolet radiation.

Properties

IUPAC Name

3-methylbutyl 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-5-7-13(8-6-12)15(3)4/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSAUHSCHWRZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046580
Record name Padimate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21245-01-2
Record name Isoamyl 4-(dimethylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21245-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Padimate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(dimethylamino)-, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Padimate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Padimate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.247
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Record name ISOPENTYL P-DIMETHYLAMINOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956679A27P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Spectraban in protecting skin from UV radiation?

A1: Spectraban acts as a sunscreen by absorbing and scattering ultraviolet (UV) radiation from the sun, preventing it from reaching and damaging the skin [, ].

Q2: What evidence suggests that Spectraban protects against chronic UV damage?

A2: Research shows that Spectraban effectively reduces unscheduled DNA synthesis (UDS) and prevents the inhibition of semi-conservative DNA synthesis caused by UV-B radiation in human fibroblasts []. UDS is a DNA repair mechanism activated upon UV damage, and its inhibition indicates reduced DNA damage. This suggests Spectraban's potential in protecting against chronic actinic skin damage, including light-induced skin malignancies.

Q3: Are there any in vitro methods to evaluate the effectiveness of Spectraban?

A3: Yes, researchers have utilized human fibroblast cultures to assess Spectraban's efficacy []. By measuring the reduction in UV-induced UDS and the prevention of semi-conservative DNA synthesis inhibition, researchers can quantify Spectraban's protective effects. These in vitro methods are considered useful for screening sunscreen effectiveness against chronic actinic skin damage.

Q4: What type of formulation is Spectraban 15 available in?

A5: Based on available information, Spectraban 15 is available in a lotion formulation [].

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